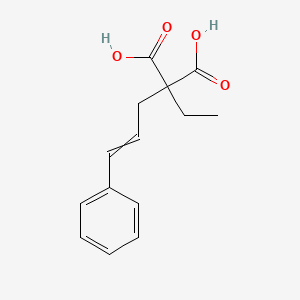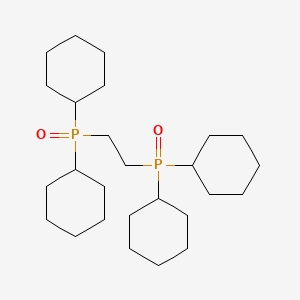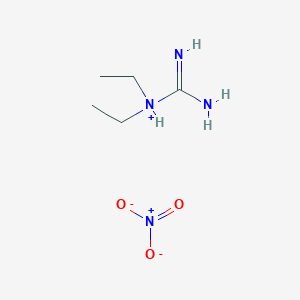
2-Ethyl-2-(3-phenylprop-2-enyl)propanedioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethyl-2-(3-phenylprop-2-enyl)propanedioic acid is a chemical compound with the molecular formula C14H16O4 It is known for its unique structure, which includes an ethyl group, a phenylprop-2-enyl group, and a propanedioic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-2-(3-phenylprop-2-enyl)propanedioic acid can be achieved through several synthetic routes. One common method involves the alkylation of malonic ester with an appropriate alkyl halide, followed by hydrolysis and decarboxylation. The reaction conditions typically include the use of a strong base such as sodium ethoxide or potassium tert-butoxide to generate the enolate ion, which then undergoes nucleophilic substitution with the alkyl halide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents, as well as stringent quality control measures, would be essential to achieve the desired product specifications.
Analyse Chemischer Reaktionen
Types of Reactions
2-Ethyl-2-(3-phenylprop-2-enyl)propanedioic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the alpha position of the propanedioic acid moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are used to generate enolate ions for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
2-Ethyl-2-(3-phenylprop-2-enyl)propanedioic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or treatments for various diseases.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of 2-Ethyl-2-(3-phenylprop-2-enyl)propanedioic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. Its unique structure allows it to bind to specific receptors or active sites, modulating their activity and leading to various physiological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Propanedioic acid, 2-propenyl-, diethyl ester: This compound has a similar structure but with different substituents, leading to variations in its chemical properties and reactivity.
2-Ethyl-2-(2-methyl-2-propen-1-yl)propanedioic acid: Another structurally related compound with different alkyl groups, affecting its reactivity and applications.
Uniqueness
2-Ethyl-2-(3-phenylprop-2-enyl)propanedioic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
4472-91-7 |
|---|---|
Molekularformel |
C14H16O4 |
Molekulargewicht |
248.27 g/mol |
IUPAC-Name |
2-ethyl-2-(3-phenylprop-2-enyl)propanedioic acid |
InChI |
InChI=1S/C14H16O4/c1-2-14(12(15)16,13(17)18)10-6-9-11-7-4-3-5-8-11/h3-9H,2,10H2,1H3,(H,15,16)(H,17,18) |
InChI-Schlüssel |
HEYXYLGBRHTQRD-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CC=CC1=CC=CC=C1)(C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[3-(4-Chloro-2-methylphenoxy)propyl]morpholine](/img/structure/B14164189.png)





![6-(2-Hydroxyethyl)pyrrolo[3,4-b]pyridine-5,7-dione](/img/structure/B14164219.png)
![N-(2,4-dimethylphenyl)-3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide](/img/structure/B14164227.png)

![Benzene, 1-methyl-3,5-bis[(trimethylsilyl)oxy]-](/img/structure/B14164244.png)

![[4-(5-Methylsulfanyl-1,3,4-oxadiazol-2-yl)phenyl]thiourea](/img/structure/B14164248.png)
![n-(1-Methyl-2-oxo-5-phenyl-2,3-dihydro-1h-1,4-benzodiazepin-3-yl)-5,6-dihydro-4h-pyrrolo[3,2,1-ij]quinoline-2-carboxamide](/img/structure/B14164250.png)

